molecular formula C10H16N5Na2O14P3 B10831682 ATP (disodium salt hydrate)

ATP (disodium salt hydrate)

Cat. No.: B10831682
M. Wt: 569.16 g/mol
InChI Key: NTBQNWBHIXNPRU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: ATP (disodium salt hydrate) can be synthesized through various methods. One common approach involves the extraction of ATP from tissues and cells using phenol-based reagents. This method is efficient and avoids the co-precipitation of ATP with insoluble proteins during extraction . Another method involves the use of microbial sources to produce ATP, which is then purified to obtain the disodium salt hydrate form .

Industrial Production Methods: In industrial settings, ATP (disodium salt hydrate) is often produced using microbial fermentation. Microorganisms such as bacteria and yeast are cultured under controlled conditions to produce ATP, which is then extracted and purified. The final product is obtained by crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: ATP (disodium salt hydrate) undergoes various chemical reactions, including hydrolysis, phosphorylation, and complex formation. The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate is a common reaction that releases energy . ATP can also participate in phosphorylation reactions, where it donates a phosphate group to other molecules, such as proteins and nucleotides .

Common Reagents and Conditions: Common reagents used in ATP reactions include water (for hydrolysis), enzymes such as kinases (for phosphorylation), and metal ions like magnesium and calcium (for complex formation). The conditions for these reactions typically involve physiological pH and temperature .

Major Products Formed: The major products formed from ATP reactions include ADP, adenosine monophosphate (AMP), and inorganic phosphate. These products are involved in various metabolic pathways and cellular processes .

Properties

IUPAC Name

disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBQNWBHIXNPRU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5Na2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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